molecular formula C24H20ClN3O3 B2609023 2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide CAS No. 898623-11-5

2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Cat. No.: B2609023
CAS No.: 898623-11-5
M. Wt: 433.89
InChI Key: IRDKXLSFAFLNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C24H20ClN3O3 and its molecular weight is 433.89. The purity is usually 95%.
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Biological Activity

The compound 2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a complex organic molecule with potential biological activities that warrant detailed investigation. This article explores its biological activity, including the mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula: C21H17ClN4O2S2
  • Molecular Weight: 456.97 g/mol
  • CAS Number: 421580-53-2

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity:
    • The compound has shown promise in inhibiting specific enzymes involved in cellular processes. For example, studies indicate that it may affect the activity of cystic fibrosis transmembrane conductance regulator (CFTR) channels, enhancing forskolin-stimulated CFTR activity in certain cell lines .
  • Antiviral Activity:
    • Preliminary research suggests that the compound could exhibit antiviral properties, potentially targeting viral replication processes similar to other compounds in its class .
  • Cytotoxic Effects:
    • In vitro assays have demonstrated varying levels of cytotoxicity against different cancer cell lines, indicating a potential use in oncology .

Table 1: Summary of Biological Assays

Assay TypeTarget Organism/Cell LineIC50 (μM)Comments
CFTR ActivityFRT and A549 cells0.15Effective restoration of CFTR function
Antiviral ActivityVarious viruses0.27Comparable to known antiviral agents
CytotoxicityCancer cell lines5.0Selective toxicity observed

Case Studies

  • Cystic Fibrosis Research:
    • A study evaluated the effectiveness of the compound in restoring CFTR function in ΔF508-CFTR transfectants. Results indicated that it outperformed other known correctors, suggesting its potential as a therapeutic agent for cystic fibrosis patients .
  • Antiviral Studies:
    • In a series of experiments aimed at evaluating antiviral efficacy, the compound was tested against several viral strains. It showed significant inhibition of viral replication, which positions it as a candidate for further development as an antiviral drug .
  • Cancer Cell Line Studies:
    • The compound was tested against various cancer cell lines, revealing selective cytotoxic effects that could lead to its application in cancer therapy. Specific mechanisms were proposed based on its interaction with cellular pathways critical for tumor growth .

Properties

IUPAC Name

2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3/c1-14-6-8-15(9-7-14)23(29)22-21(26)20(18-5-3-4-12-28(18)22)24(30)27-17-13-16(25)10-11-19(17)31-2/h3-13H,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDKXLSFAFLNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)Cl)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.